molecular formula C13H21BN2O2 B8524959 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Cat. No. B8524959
M. Wt: 248.13 g/mol
InChI Key: REBLJUKAMOBCBL-UHFFFAOYSA-N
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Patent
US09193692B2

Procedure details

A solution of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5.3 g, 19.06 mmol) in methanol (50 mL) was purged with nitrogen gas. Palladium on carbon (10% by wt, 50 mg) was added and the reaction mixture was stirred under a hydrogen balloon for 16 h. The reaction was filtered through Celite and the filter cake was rinsed with methanol. The filtrate was concentrated and the resulting material was purified by silica gel column chromatography (0-100% ethyl acetate in hexanes) to give a dark oil. The oil was triturated with 10% ether in hexanes to give a tan colored solid (4.2 g, 16.9 mmol, 89% yield). MS (ESI) m/z 248.9 [M+1]+.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[C:5]([N+:18]([O-])=O)[C:3]=1[NH2:4]>CO.[Pd]>[CH3:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[C:5]([NH2:18])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a hydrogen balloon for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
the filter cake was rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting material was purified by silica gel column chromatography (0-100% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with 10% ether in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.9 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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